molecular formula C8H12O B8422926 2-Propylidenecyclopentanone CAS No. 40564-10-1

2-Propylidenecyclopentanone

Katalognummer: B8422926
CAS-Nummer: 40564-10-1
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: RBBXMNMQOGQFMV-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propylidenecyclopentanone: is an organic compound with the molecular formula C8H12O . It is a cyclopentanone derivative where a propylidene group is attached to the second carbon of the cyclopentanone ring. This compound is known for its unique structural features and reactivity, making it a subject of interest in various chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Propylidenecyclopentanone typically involves the aldol condensation reaction between cyclopentanone and propionaldehyde. The reaction is catalyzed by a base such as sodium hydroxide. The process involves the following steps:

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The reaction conditions are optimized to achieve high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

2-Propylidenecyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Propylidenecyclopentanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propylidenecyclopentanone involves its reactivity towards various nucleophiles and electrophiles. The propylidene group provides a site for nucleophilic attack, while the carbonyl group can participate in electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

2-Propylidenecyclopentanone is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the propylidene group enhances its utility in synthetic chemistry and industrial applications compared to simpler cyclopentanone derivatives .

Eigenschaften

CAS-Nummer

40564-10-1

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

(2E)-2-propylidenecyclopentan-1-one

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h4H,2-3,5-6H2,1H3/b7-4+

InChI-Schlüssel

RBBXMNMQOGQFMV-QPJJXVBHSA-N

Isomerische SMILES

CC/C=C/1\CCCC1=O

Kanonische SMILES

CCC=C1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.